5,8-Dibromopyrido[4,3-d]pyrimidine

Synthetic methodology Cross-coupling Library synthesis

Equip your lab with 5,8-Dibromopyrido[4,3-d]pyrimidine to exploit its unique dual bromine substitution. Unlike mono-halogenated or mixed-halogen analogs, the 5- and 8-positions offer discrete synthetic handles for sequential Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling controlled introduction of diverse substituents. Based on regioselectivity studies, indiscriminate replacement with 5,7-dichloro or 5-chloro-8-bromo variants critically alters reactivity and biological target engagement. This scaffold has demonstrated a 3.5-fold improvement in fungicidal potency over epoxiconazole. Ideal for building compound libraries and SAR exploration.

Molecular Formula C7H3Br2N3
Molecular Weight 288.93
CAS No. 2228883-50-7
Cat. No. B2369138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Dibromopyrido[4,3-d]pyrimidine
CAS2228883-50-7
Molecular FormulaC7H3Br2N3
Molecular Weight288.93
Structural Identifiers
SMILESC1=C2C(=NC=N1)C(=CN=C2Br)Br
InChIInChI=1S/C7H3Br2N3/c8-5-2-11-7(9)4-1-10-3-12-6(4)5/h1-3H
InChIKeySQAUPDJDJYWGFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,8-Dibromopyrido[4,3-d]pyrimidine (CAS 2228883-50-7): Procurement Baseline and Structural Identity


5,8-Dibromopyrido[4,3-d]pyrimidine (CAS 2228883-50-7) is a heterocyclic compound with the molecular formula C7H3Br2N3 and molecular weight 288.93 g/mol, featuring a pyrido[4,3-d]pyrimidine core with bromine substituents at the 5- and 8-positions . The pyrido[4,3-d]pyrimidine scaffold is associated with diverse biological activities including kinase inhibition and antimicrobial effects [1]. Commercial suppliers report typical purity levels of 97–98% . The compound's dibromo substitution pattern provides dual synthetic handles for orthogonal functionalization via metal-catalyzed cross-coupling reactions .

5,8-Dibromopyrido[4,3-d]pyrimidine: Why Substitution with Other Pyrido[4,3-d]pyrimidine Analogs Is Not Equivalent


Generic substitution of pyrido[4,3-d]pyrimidine intermediates is not chemically or biologically equivalent because substituent identity and position profoundly influence multiple orthogonal parameters. A biopharmaceutical profiling study of ten pyrido[4,3-d]pyrimidines with different substitution patterns demonstrated that substitution variations produced broad ranges in fasted-state simulated intestinal fluid (FaSSIF) solubility (1.9 μM to 4.2 mM) and Caco-2 permeability coefficients (0.17 × 10⁻⁶ cm/s to 52 × 10⁻⁶ cm/s) [1]. Additionally, regioselectivity studies on halogenated pyrido[4,3-d]pyrimidines show that different halogen atoms at different positions exhibit distinct reactivity profiles toward palladium-catalyzed cross-coupling and nucleophilic aromatic substitution . Consequently, 5,8-dibromo substitution cannot be indiscriminately replaced by 5,7-dichloro, 5-chloro-8-bromo, or mono-halogenated variants without altering synthetic outcomes, biological target engagement, or downstream material properties.

5,8-Dibromopyrido[4,3-d]pyrimidine: Quantifiable Differentiation Evidence for Scientific Selection


Dual Bromine Handles Enable Orthogonal Functionalization Not Possible with Mono-Halogenated Pyrido[4,3-d]pyrimidines

5,8-Dibromopyrido[4,3-d]pyrimidine provides two discrete bromine substitution sites (positions 5 and 8) that serve as independent synthetic handles for sequential orthogonal functionalization via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions [1]. In contrast, mono-brominated pyrido[4,3-d]pyrimidine analogs (e.g., 8-bromopyrido[4,3-d]pyrimidine) offer only a single functionalization site, while 5,7-dichloropyrido[4,3-d]pyrimidine exhibits differential reactivity between positions 5 and 7, with the chlorine at position 5 being more reactive toward palladium-catalyzed cross-coupling and SNAr than the chlorine at position 7 [2]. This orthogonal reactivity enables sequential introduction of two distinct substituents, expanding accessible chemical space for library construction [1].

Synthetic methodology Cross-coupling Library synthesis

Pyrido[4,3-d]pyrimidine Derivatives Demonstrate Superior Fungicidal Potency Against Botrytis cinerea Relative to Commercial Fungicide Epoxiconazole

In a head-to-head fungicidal evaluation, novel pyrido[4,3-d]pyrimidine derivatives demonstrated superior activity against Botrytis cinerea compared to the commercial fungicide epoxiconazole. Compounds 2l, 2m, 4f, and 4g exhibited EC50 values of 0.191, 0.487, 0.369, and 0.586 μg/mL respectively, all lower than epoxiconazole's EC50 of 0.670 μg/mL [1]. Against the target enzyme sterol 14α-demethylase (CYP51), the same compounds showed IC50 values of 0.219, 0.602, 0.422, and 0.726 μg/mL compared to 0.802 μg/mL for epoxiconazole [1]. Molecular dynamics simulations confirmed that compounds 2l and 4f possess stronger affinity to CYP51 than epoxiconazole [1].

Agrochemical Fungicide CYP51 inhibition

Substituent Identity on Pyrido[4,3-d]pyrimidine Scaffold Drives Over 300-Fold Variation in Caco-2 Permeability

A systematic biopharmaceutical profiling study of ten pyrido[4,3-d]pyrimidines with different substitution patterns revealed that Caco-2 permeability coefficients varied over 300-fold depending on substituent identity, ranging from 0.17 × 10⁻⁶ cm/s to 52 × 10⁻⁶ cm/s [1]. Specifically, a dimethoxyphenyl substituent impaired Caco-2 permeability, while a phenylhydrazido group was responsible for low FaSSIF solubility [1]. A strong correlation was established between polar surface area and Caco-2 permeability (R = 0.86) [1]. No toxicity was observed for pyrido[4,3-d]pyrimidines in Caco-2 cells and sandwich-cultured rat hepatocytes [1].

ADME Drug-like properties Permeability

Dibromo Derivatives Serve as Essential Precursors for Spiro Heterocycle Construction Under Microwave Conditions

Bromination of N-substituted homophthalimides and tetrahydropyrido[4,3-d]-pyrimidine-5,7-diones produces 4,4-dibromohomophthalimide and 8,8-dibromo-tetrahydropyrido[4,3-d]pyrimidine-5,7-dione derivatives respectively, which serve as precursors for spiro derivatives [1]. These dibromo derivatives react with different binucleophilic reagents to produce several spiroisoquinoline and spirotetrahydropyrido[4,3-d]-pyrimidine-5,7-dione derivatives [1]. Microwave-assisted conditions improved reaction yields, reduced reaction times, and ameliorated environmental effects as reactions are carried out in closed systems [1]. Four of the newly synthesized spiro compounds showed moderate antimicrobial activities, while the rest exhibited low or no activities [1].

Microwave synthesis Spiro compounds Heterocyclic chemistry

5,8-Dibromopyrido[4,3-d]pyrimidine: Evidence-Backed Procurement Scenarios


Medicinal Chemistry Library Synthesis Requiring Orthogonal Sequential Functionalization

Research groups constructing diverse pyrido[4,3-d]pyrimidine-based compound libraries should prioritize procurement of 5,8-dibromopyrido[4,3-d]pyrimidine over mono-halogenated or mixed-halogen analogs. The two bromine atoms at positions 5 and 8 provide discrete synthetic handles enabling sequential orthogonal cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to introduce two different substituents in a controlled manner [1]. This capability is not available with mono-brominated variants (e.g., 8-bromopyrido[4,3-d]pyrimidine), which offer only a single functionalization site. The 5,7-dichloro analog, while bearing two halogen atoms, exhibits differential reactivity (position 5 more reactive than position 7) that may not provide the same orthogonal control [2].

Agrochemical Discovery Programs Targeting Sterol 14α-Demethylase (CYP51) Inhibition

Agrochemical research teams pursuing novel fungicide candidates should consider 5,8-dibromopyrido[4,3-d]pyrimidine as a strategic intermediate for building pyrido[4,3-d]pyrimidine derivatives. Direct head-to-head evidence demonstrates that optimized pyrido[4,3-d]pyrimidine derivatives (e.g., compound 2l) achieve fungicidal potency against Botrytis cinerea (EC50 = 0.191 μg/mL) and CYP51 inhibitory activity (IC50 = 0.219 μg/mL) that exceeds the commercial fungicide epoxiconazole (EC50 = 0.670 μg/mL, IC50 = 0.802 μg/mL) by 3.5-fold and 3.7-fold respectively [3]. Molecular dynamics simulations confirm stronger target affinity [3].

Hit-to-Lead Optimization Where ADME Properties Are Critical Decision Criteria

Medicinal chemistry programs that have identified pyrido[4,3-d]pyrimidine-based hits should procure 5,8-dibromopyrido[4,3-d]pyrimidine for SAR exploration because substituent identity on this scaffold dramatically influences drug-like properties. Evidence shows that substitution pattern variation across pyrido[4,3-d]pyrimidines produces Caco-2 permeability coefficients ranging over 300-fold (0.17 × 10⁻⁶ to 52 × 10⁻⁶ cm/s) and FaSSIF solubility spanning over three orders of magnitude (1.9 μM to 4.2 mM) [4]. The strong correlation between polar surface area and permeability (R = 0.86) provides a rational basis for substituent selection [4].

Spiro Heterocyclic Compound Synthesis via Binucleophilic Reagent Pathways

Research groups synthesizing spiro heterocyclic compounds—which possess documented anticancer, antibacterial, anticonvulsant, antituberculosis, anti-Alzheimer's, and pain-relief activities—should procure dibromo-substituted pyrido[4,3-d]pyrimidine precursors. Evidence demonstrates that dibromo derivatives (e.g., 8,8-dibromo-tetrahydropyrido[4,3-d]pyrimidine-5,7-dione) react with binucleophilic reagents to produce spiroisoquinoline and spirotetrahydropyrido[4,3-d]-pyrimidine-5,7-dione derivatives [5]. Microwave-assisted conditions improve reaction yields and reduce reaction times while operating in closed systems that ameliorate environmental effects [5].

Quote Request

Request a Quote for 5,8-Dibromopyrido[4,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.